2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide
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Overview
Description
2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a 2,4-dichlorophenoxy group, an ethylsulfanyl linkage, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction yields an intermediate product, which is then treated with phenacylbromides to form the final compound . The reaction conditions generally require refluxing in dry ethanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor properties.
Agricultural Science: The compound’s derivatives are explored for their herbicidal properties, particularly in controlling broadleaf weeds.
Biological Research: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes involved in inflammation.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for cancer cell proliferation. The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and leading to cell death . In agricultural applications, it mimics natural plant hormones, disrupting normal growth processes in weeds .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2-(2,4-Dichlorophenoxy)ethyl ether: Used in various chemical syntheses.
2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Investigated for its biological activities.
Uniqueness
2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide is unique due to its combined structural features of a dichlorophenoxy group, an ethylsulfanyl linkage, and an acetohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-7-1-2-9(8(12)5-7)16-3-4-17-6-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLARPIDYCZDGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCSCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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